molecular formula C14H14ClN3O2S2 B2994604 (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone CAS No. 943115-33-1

(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone

Cat. No.: B2994604
CAS No.: 943115-33-1
M. Wt: 355.86
InChI Key: NLURCXSIPORXCK-UHFFFAOYSA-N
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Description

The compound (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone features a thiazole core substituted with a 4-chlorophenyl group, a thioxo moiety, and a morpholino methanone side chain. Its structure combines electron-withdrawing (chlorophenyl, thioxo) and electron-donating (morpholino) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c15-9-1-3-10(4-2-9)18-12(16)11(22-14(18)21)13(19)17-5-7-20-8-6-17/h1-4H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURCXSIPORXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea. The specific steps might include:

  • Formation of the thiazole ring: : Reacting 4-chlorobenzaldehyde with thiourea in the presence of ethylenediamine to form the thiazole core.

  • Introduction of the amino group: : Amination of the thiazole ring using ammonia or an appropriate amine source.

  • Attachment of the morpholino group: : Reacting the intermediate with morpholine to introduce the morpholino moiety.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for scale and efficiency. This might involve using continuous flow reactors, optimizing reaction conditions to minimize by-products, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might involve using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Halogenated compounds, strong nucleophiles

Major Products Formed

  • Oxidation: : Various oxidized derivatives of the thiazole ring

  • Reduction: : Reduced forms of the compound, potentially leading to different functional groups

  • Substitution: : Substituted thiazole derivatives with different substituents on the ring

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Potential use in drug development, particularly for diseases that involve thiazole-sensitive pathways.

  • Industry: : Utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its morpholino methanone group and 4-chlorophenyl-thiazole core. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Key Features
Target Compound Thiazole 4-Chlorophenyl, morpholino methanone Inferred antimicrobial/antitumor Enhanced solubility (morpholino), planar conformation
Compound 4 () Thiazole-triazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial (explicit) Isostructural halogen variants; crystallizes in triclinic symmetry
7c () Pyrido-pyrimidinone 4-Chlorophenyl, morpholino Antitumor (tested) Morpholino improves binding in molecular docking studies
2f () Chalcone-thiazole 4-Chlorophenyl, methyl Tubulin polymerization inhibition Chalcone moiety enhances π-π stacking for microtubule targeting
BRQ () Thiazole 3-Chloroanilino, 4-fluorophenyl Not reported Structural similarity; fluorophenyl may enhance bioavailability
Key Observations:
  • Halogen Effects : Chlorophenyl groups enhance lipophilicity and target binding in antimicrobial compounds (e.g., Compound 4) , while fluorophenyl variants (e.g., BRQ) may improve metabolic stability .
  • Morpholino Role: The morpholino group in the target compound and 7c enhances solubility and likely influences pharmacokinetics compared to non-polar substituents like methyl .
  • Planarity : Crystallographic data for isostructural compounds (e.g., ) suggest near-planar conformations optimize intermolecular interactions, critical for crystallinity and stability .
Key Observations:
  • Solvent Effects: DMF is preferred for high-yield crystallization in halogenated thiazoles , while ethanol reflux is used for morpholino coupling .
  • Morpholino Incorporation: Reactions with morpholine (e.g., 7c synthesis) require controlled conditions to avoid side products .

Biological Activity

The compound (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone is part of a class of thiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, and a morpholino group that enhances its solubility and bioavailability. The molecular formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S, with a molecular weight of approximately 339.9 g/mol.

Research indicates that thiazole derivatives can exhibit multiple mechanisms of action:

  • Anticancer Activity : Thiazole compounds have been shown to inhibit cancer cell proliferation by targeting various signaling pathways, including the epidermal growth factor receptor (EGFR) pathway. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines like A549 (lung cancer) and HCT-116 (colon cancer) through apoptosis induction via caspase activation .
  • Antimicrobial Effects : The compound has potential antimicrobial properties, with studies indicating efficacy against various bacterial strains. For example, thiazole derivatives have been reported to exhibit moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
  • Neuroprotective Effects : Some thiazole derivatives have shown promise in neuroprotection against oxidative stress and neuroleptic-induced catalepsy in animal models, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity in vitro. The mechanism was linked to the inhibition of EGFR tyrosine kinase activity, leading to reduced cell viability in cancer lines such as A549 and HepG2 .

Case Study 2: Antimicrobial Activity

A series of synthesized thiazole derivatives were screened for antibacterial activity. The results showed that certain compounds had IC50 values significantly lower than standard antibiotics against Bacillus subtilis, indicating their potential as new antibacterial agents .

Case Study 3: Neuroprotective Effects

In experiments involving haloperidol-induced catalepsy in mice, thiazole derivatives demonstrated protective effects against oxidative stress. The most active compounds were those with specific substitutions on the thiazole ring, suggesting structure-activity relationships that could guide future drug design .

Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cells; inhibits EGFR signaling pathway
AntimicrobialEffective against Salmonella typhi and Bacillus subtilis; potential for new antibiotics
NeuroprotectiveProtects against oxidative stress; reduces neuroleptic-induced catalepsy

Q & A

Advanced Research Question

  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR modeling : Use descriptors like logP and topological polar surface area to predict bioavailability .
  • ADMET profiling : Employ SwissADME to optimize metabolic stability and reduce hepatotoxicity risks.

How are crystal packing interactions leveraged for formulation studies?

Advanced Research Question
XRD data reveal intermolecular hydrogen bonds (N–H⋯O, C–H⋯S) and π-π stacking, which influence solubility and stability . Co-crystallization with cyclodextrins or polymers (e.g., PVP) can improve aqueous solubility for in vivo studies.

What analytical techniques validate synthetic intermediates?

Advanced Research Question

  • TLC monitoring : Use silica gel plates with UV detection to track reaction progress.
  • FT-IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% deviation.

How does the morpholino group influence pharmacological properties?

Advanced Research Question
The morpholino moiety enhances:

  • Solubility : Via hydrogen bonding with aqueous solvents.
  • Metabolic stability : Resistance to cytochrome P450 oxidation compared to piperazine analogs .
  • Target selectivity : Preferential binding to hydrophobic pockets in enzyme active sites .

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